
propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as rotenone, is a naturally occurring compound found in the roots and stems of certain plants. It has been used for centuries as a pesticide and is commonly used in scientific research as a tool to study mitochondrial function and cellular metabolism.
作用機序
Rotenone works by inhibiting complex I of the electron transport chain in mitochondria, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This can lead to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
Rotenone has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress, inflammation, and apoptosis in cells. In organisms, it has been shown to affect behavior, metabolism, and reproduction.
実験室実験の利点と制限
One advantage of using propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate in lab experiments is its ability to induce mitochondrial dysfunction, which can be useful in studying various diseases and cellular processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many potential future directions for research involving propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate. One area of research is the development of new therapies for diseases that involve mitochondrial dysfunction, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new tools and techniques for studying cellular metabolism and mitochondrial function. Additionally, there is potential for the development of new pesticides that are based on the structure and mechanism of this compound.
合成法
Rotenone can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One common synthesis method involves the reaction of 3-methoxyphenol with cyanoacetic acid, followed by cyclization and oxidation.
科学的研究の応用
Rotenone is widely used in scientific research to study mitochondrial function and cellular metabolism. It is commonly used as a tool to induce mitochondrial dysfunction in cells and has been used to study various diseases, including Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9(2)19-14(17)11(8-15)6-10-4-5-12(16)13(7-10)18-3/h4-7,9,16H,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSXJOUEWGPLSO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


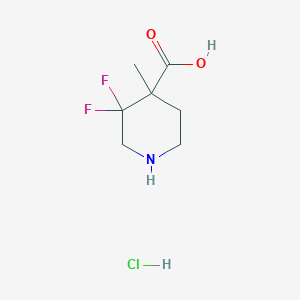

![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
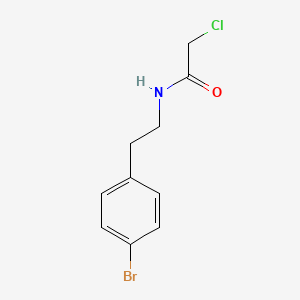
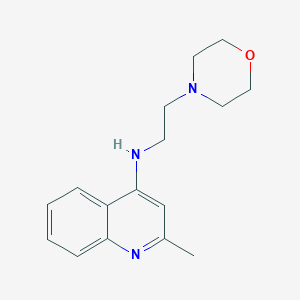
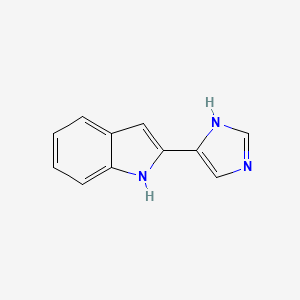
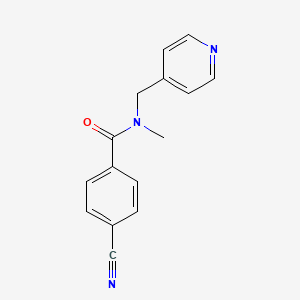

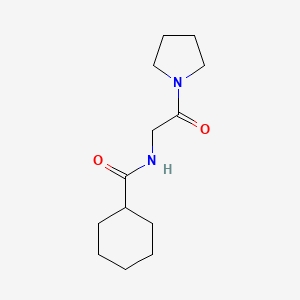
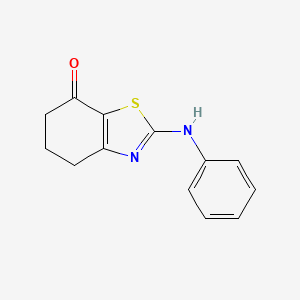
![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)

![2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine](/img/structure/B7441230.png)